molecular formula C10H15N5O2 B6792867 6,7-dihydro-5H-tetrazolo[1,5-a]pyrimidin-4-yl(oxan-2-yl)methanone

6,7-dihydro-5H-tetrazolo[1,5-a]pyrimidin-4-yl(oxan-2-yl)methanone

Cat. No.: B6792867
M. Wt: 237.26 g/mol
InChI Key: LBBVTLVFEZDENS-UHFFFAOYSA-N
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Description

6,7-dihydro-5H-tetrazolo[1,5-a]pyrimidin-4-yl(oxan-2-yl)methanone is a heterocyclic compound that features a tetrazole ring fused to a pyrimidine ring, with an oxan-2-yl methanone substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dihydro-5H-tetrazolo[1,5-a]pyrimidin-4-yl(oxan-2-yl)methanone typically involves the following steps:

    Formation of the Tetrazole Ring: This can be achieved by the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Fusion with Pyrimidine Ring: The tetrazole ring is then fused with a pyrimidine ring through a series of condensation reactions.

    Introduction of the Oxan-2-yl Methanone Group: This step involves the reaction of the fused tetrazolo-pyrimidine intermediate with an oxan-2-yl methanone precursor under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

6,7-dihydro-5H-tetrazolo[1,5-a]pyrimidin-4-yl(oxan-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the tetrazole or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with various nucleophiles attached to the tetrazole or pyrimidine rings.

Scientific Research Applications

6,7-dihydro-5H-tetrazolo[1,5-a]pyrimidin-4-yl(oxan-2-yl)methanone has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to inhibit specific enzymes or receptors.

    Biological Research: The compound is used in studies related to cell signaling pathways and molecular interactions.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 6,7-dihydro-5H-tetrazolo[1,5-a]pyrimidin-4-yl(oxan-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-dihydro-5H-tetrazolo[1,5-a]pyrimidin-4-yl(oxan-2-yl)methanone is unique due to its specific combination of a tetrazole ring fused to a pyrimidine ring with an oxan-2-yl methanone substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

6,7-dihydro-5H-tetrazolo[1,5-a]pyrimidin-4-yl(oxan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O2/c16-9(8-4-1-2-7-17-8)14-5-3-6-15-10(14)11-12-13-15/h8H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBBVTLVFEZDENS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)C(=O)N2CCCN3C2=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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